tert-Butyl 3-methylsulfanylazetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-methylsulfanylazetidine-1-carboxylate: is a chemical compound that has garnered attention in the field of organic chemistry. It is known for its unique structure, which includes a tert-butyl ester group and a methylsulfanyl substituent on an azetidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methylsulfanylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl acetate and bis(trifluoromethanesulfonyl)imide as reagents, which react with free amino acids to form tert-butyl esters . The reaction conditions often involve mild temperatures and the presence of catalytic amounts of trifluoromethanesulfonyl imide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-methylsulfanylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates, leading to the formation of new carbon-sulfur or carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, sulfonates
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted azetidine derivatives .
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl 3-methylsulfanylazetidine-1-carboxylate is used as an intermediate in the synthesis of complex molecules.
Biology and Medicine: This compound is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals that target specific enzymes or receptors. Its azetidine ring is a key structural motif in many bioactive molecules, making it valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-methylsulfanylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
- tert-Butyl 4-(methylsulfonyl)oxy-piperidine-1-carboxylate
- tert-Butyl 2-((methylsulfonyl)oxy)methyl-azetidine-1-carboxylate
Uniqueness: tert-Butyl 3-methylsulfanylazetidine-1-carboxylate stands out due to its methylsulfanyl substituent, which imparts unique reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and drug development .
Properties
IUPAC Name |
tert-butyl 3-methylsulfanylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-5-7(6-10)13-4/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXTWTZHEKIAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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